molecular formula C17H29N7O3 B4967037 ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate

ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate

货号 B4967037
分子量: 379.5 g/mol
InChI 键: XOSHZMJNJUONOG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate, also known as AZD9898, is a novel compound that has gained increasing attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of tetrazole-containing piperazine derivatives, which have been found to possess a wide range of biological activities.

作用机制

The mechanism of action of ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate involves its binding to specific targets, such as enzymes or receptors, in the body. For example, in cancer cells, ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate inhibits the activity of the PI3K/Akt/mTOR signaling pathway by binding to the catalytic subunit of PI3K. In endothelial cells, ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate enhances the production of nitric oxide, which promotes vasodilation and reduces inflammation. In the brain, ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate enhances the activity of GABA receptors by binding to the benzodiazepine site, leading to increased inhibitory neurotransmission and reduced anxiety.
Biochemical and Physiological Effects:
ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate has been found to have various biochemical and physiological effects in the body, depending on the target and the dose. For example, in cancer cells, ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate reduces cell proliferation and induces apoptosis, leading to tumor growth inhibition. In endothelial cells, ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate improves nitric oxide production and reduces oxidative stress, leading to improved vascular function. In the brain, ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate enhances GABAergic neurotransmission and reduces anxiety, leading to improved mood and behavior.

实验室实验的优点和局限性

Ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate has several advantages for lab experiments, including its high potency, selectivity, and specificity for its targets. It also has good pharmacokinetic properties, such as high oral bioavailability and good tissue penetration. However, ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate also has some limitations, such as its potential toxicity and side effects, which may limit its clinical use. It also requires further optimization and validation in preclinical and clinical studies before it can be used as a therapeutic agent.

未来方向

There are several future directions for the research and development of ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate, including:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Identification of new targets and mechanisms of action for ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate, to expand its therapeutic applications.
3. Preclinical and clinical studies to evaluate the safety and efficacy of ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate in various diseases.
4. Development of new formulations and delivery methods for ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate, to improve its pharmacokinetic properties and reduce toxicity.
5. Investigation of the potential synergistic effects of ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate with other drugs or therapies, to enhance its therapeutic efficacy.

合成方法

The synthesis of ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate involves a multi-step process, starting with the reaction of ethyl 4-chloro-1-piperazinecarboxylate with sodium azide to form ethyl 4-azido-1-piperazinecarboxylate. This intermediate is then reacted with 5-(1-azepanylmethyl)-1H-tetrazole-1-acetic acid in the presence of triethylamine and a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield the final product.

科学研究应用

Ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate has been investigated for its potential therapeutic applications in various fields of medicine, including oncology, cardiovascular diseases, and neurological disorders. In oncology, ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate has been shown to inhibit the growth of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In cardiovascular diseases, ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate has been found to improve the function of endothelial cells, which play a critical role in regulating blood flow and preventing atherosclerosis. In neurological disorders, ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability and anxiety.

属性

IUPAC Name

ethyl 4-[2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N7O3/c1-2-27-17(26)23-11-9-22(10-12-23)16(25)14-24-15(18-19-20-24)13-21-7-5-3-4-6-8-21/h2-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSHZMJNJUONOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=NN=N2)CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]acetyl]piperazine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。